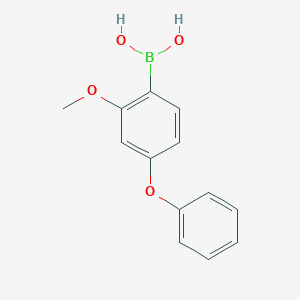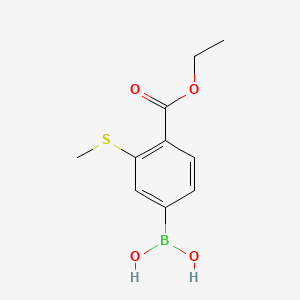
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H3BClF2NO2 and a molecular weight of 193.34 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid typically involves the reaction of 2,6-difluoropyridine with boronic acid derivatives. One common method includes the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C). The reaction mixture is then treated with trimethyl borate and allowed to warm to room temperature . The resulting product is isolated and purified through standard techniques such as extraction and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and boranes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of advanced materials and as a reagent in various industrial chemical processes.
作用機序
The mechanism of action of (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This interaction is crucial for the compound’s effectiveness in organic synthesis.
類似化合物との比較
Similar Compounds
2,6-Difluoropyridine-3-boronic acid: Similar in structure but lacks the chlorine substituent.
3-Borono-2,6-difluoropyridine: Another closely related compound with similar reactivity.
Uniqueness
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination enhances its reactivity and stability, making it a valuable reagent in various chemical reactions and applications .
特性
IUPAC Name |
(3-chloro-2,6-difluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF2NO2/c7-4-2(6(11)12)1-3(8)10-5(4)9/h1,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHNPGGFWXOONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














